N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide
Description
N-[4-(Dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is a benzamide derivative featuring a dimethylamino-substituted benzyl group and a tetrahydrofuran-2-ylmethyl substituent. The compound’s structure combines a 4-methylbenzamide core with two distinct N-substituents: a 4-(dimethylamino)benzyl group and a tetrahydrofuran-2-ylmethyl moiety.
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-10-19(11-7-17)22(25)24(16-21-5-4-14-26-21)15-18-8-12-20(13-9-18)23(2)3/h6-13,21H,4-5,14-16H2,1-3H3 |
InChI Key |
IFQLHMWPAFWWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the coupling of the benzyl and tetrahydrofuran moieties under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its tetrahydrofuran-2-ylmethyl group and 4-methylbenzamide core. Below is a comparative analysis with key analogues:
Key Differences and Implications
Tetrahydrofuran vs. Tetrahydrothiophene Sulfone : The tetrahydrofuran ring in the target compound lacks the sulfone group present in ’s analogue, likely reducing polarity and improving blood-brain barrier penetration .
4-Methylbenzamide Core : Compared to itopride’s 3,4-dimethoxybenzamide, the 4-methyl group may decrease electron-withdrawing effects, altering binding to targets like acetylcholine esterase .
Pharmacological Potential
- Enzyme Inhibition: Analogues like itopride () and ponatinib derivatives () highlight benzamides’ role in enzyme inhibition. The target compound’s dimethylamino group may enhance interactions with charged enzyme pockets .
- Antioxidant Activity : Thiazole-linked benzamides () exhibit antioxidant properties, suggesting the target compound’s tetrahydrofuran group could similarly stabilize free radicals .
Biological Activity
N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H28N2O3
- Molecular Weight : 392.5 g/mol
- IUPAC Name : N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide
- CAS Number : 880793-09-9
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzamide Core : Typically achieved through the reaction of 4-(dimethylamino)benzylamine with a suitable acylating agent.
- Introduction of Tetrahydrofuran Ring : This can be accomplished via nucleophilic substitution reactions involving tetrahydrofuran derivatives.
- Purification and Characterization : The final product is purified using chromatography and characterized by NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs containing the 4-(aminomethyl)benzamide fragment have shown potent inhibitory effects against receptor tyrosine kinases (RTKs), which are crucial in cancer progression:
| Compound | Target Kinases | Inhibition (%) at 10 nM |
|---|---|---|
| Analog 11 | EGFR | 91% |
| Analog 13 | HER-2 | 92% |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents targeting specific kinases involved in tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that derivatives with similar structural motifs show varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with fluorinated benzamide moieties have demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular responses.
Case Studies
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines, demonstrating promising results that warrant further investigation.
- In Vivo Studies : Preliminary animal studies have shown favorable pharmacokinetic profiles, suggesting good bioavailability and distribution within biological systems.
Q & A
Q. How can metabolomic studies elucidate off-target effects in non-cancerous cells?
- Methodological Answer :
- Untargeted metabolomics : Apply UHPLC-QTOF-MS to compare metabolite profiles (e.g., ATP, NAD+) in treated vs. untreated fibroblasts. Pathway analysis (KEGG) identifies disrupted processes (e.g., glycolysis) .
- ROS detection : Use CellROX® Green to quantify oxidative stress, a common off-target effect of benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
